

Isoquinolin-7-ylmethanol: A Review of its Fundamental Properties

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Compound of Interest

Compound Name: *Isoquinolin-7-ylmethanol*

Cat. No.: B176164

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the available scientific information on the basic properties of **isoquinolin-7-ylmethanol**. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined quantitative data for this compound remains scarce. This document presents the currently available information and highlights areas where further experimental investigation is required.

Core Chemical and Physical Properties

Isoquinolin-7-ylmethanol, with the CAS number 158654-76-3, is a heterocyclic compound featuring an isoquinoline core substituted with a hydroxymethyl group at the 7-position. Its fundamental properties are summarized in the table below. It is important to note that crucial experimental data such as melting point, boiling point, and pKa are not readily available in the current body of scientific literature. The physical form is generally reported as a solid by commercial suppliers.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO	[1] [2]
Molecular Weight	159.19 g/mol	
CAS Number	158654-76-3	[1] [2]
Physical Form	Solid	
Storage	Sealed in dry, room temperature	

For context, the parent compound, isoquinoline, is a weak base with a pKa of 5.14.[\[3\]](#) It is sparingly soluble in water but soluble in many organic solvents.[\[3\]](#) The presence of the hydroxymethyl group at the 7-position in **isoquinolin-7-ylmethanol** is expected to influence these properties, likely increasing its polarity and potential for hydrogen bonding, which may affect its solubility and basicity. However, without experimental data, these remain theoretical considerations.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **isoquinolin-7-ylmethanol** are not explicitly described in the reviewed literature. However, general synthetic routes for isoquinoline derivatives are well-established and can likely be adapted for the preparation of this specific compound. Common methods for constructing the isoquinoline skeleton include:

- Bischler-Napieralski reaction: This involves the cyclization of a β -phenylethylamine derivative.[\[4\]](#)
- Pomeranz–Fritsch reaction: This method utilizes a benzaldehyde and an aminoacetal to form the isoquinoline ring system.[\[3\]](#)
- Pictet-Gams synthesis[\[5\]](#)
- Pictet-Spengler synthesis[\[4\]](#)[\[5\]](#)

A plausible synthetic approach to **isoquinolin-7-ylmethanol** could involve the preparation of a suitable 7-substituted isoquinoline precursor, such as a 7-carboxyisoquinoline or 7-

cyanooisoquinoline, followed by reduction of the functional group to the hydroxymethyl group.

Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its structure and purity. These methods would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential for elucidating the chemical structure and confirming the position of the hydroxymethyl substituent.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

While commercial suppliers offer **isoquinolin-7-ylmethanol** and provide access to some analytical data like NMR upon request, detailed experimental procedures for its synthesis and characterization are not publicly available.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity of **isoquinolin-7-ylmethanol**. The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.^[6] ^[7] For instance, some isoquinoline derivatives have been investigated as inhibitors of enzymes like phenylethanolamine N-methyltransferase and butyrylcholinesterase, and as ligands for various receptors.^[7]^[8]

However, no studies were identified that specifically investigate the biological effects or mechanism of action of **isoquinolin-7-ylmethanol**. Consequently, there is no information on any signaling pathways in which this compound may be involved.

The workflow for investigating the biological properties of a novel compound like **isoquinolin-7-ylmethanol** would typically follow a structured approach.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific knowledge regarding the basic properties of **isoquinolin-7-ylmethanol**. While its fundamental chemical identity is established, a thorough understanding of its physical properties, a detailed and reproducible synthetic protocol, and any potential biological activities are currently lacking.

Future research efforts should focus on:

- Experimental determination of key physicochemical properties: This includes melting point, boiling point, pKa, and solubility in various solvents.
- Development and publication of a detailed synthetic protocol: A robust and scalable synthesis method is crucial for enabling further research.
- Comprehensive biological screening: A broad-based screening approach could uncover potential pharmacological activities and identify protein targets.

The availability of such data would be invaluable to researchers in medicinal chemistry and drug discovery who may be interested in exploring the therapeutic potential of isoquinoline-based scaffolds.

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